Germacrene D

Description

Properties

IUPAC Name |

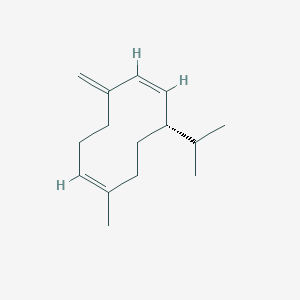

(1Z,6Z,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8-,14-7-/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIBLDCXCZKKJE-ACWLMNNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CCC(=C)/C=C\[C@@H](CC1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37839-63-7 | |

| Record name | 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Plant Source Selection and Solvent-Based Extraction

Germacrene D is predominantly extracted from plants in the Bursera genus, where it constitutes 15.1–56.2% of leaf volatiles. Fresh leaves of Bursera copallifera, B. excelsa, and other species are immediately immersed in dichloromethane (1 mL per 23–141 mg of leaves) and agitated for 24 hours at 4°C to prevent thermal degradation. Anisole (10 ng/μL) is added as an internal standard for gas chromatography–mass spectrometry (GC–MS) quantification. This method yields approximately 0.14 ± 0.02 mg of this compound per gram of fresh leaves, with sesquiterpene content ranging from 20.2% to 94.6% depending on the species.

Challenges in Natural Extraction

-

Low Yield : Extraction from Solidago altissima L. achieves only 0.2% (w/w) yield despite using silver nitrate-impregnated silica gel chromatography and preparative HPLC.

-

Co-Elution Issues : Polar solvents like ethanol or methanol may co-extract chlorophyll and waxes, necessitating additional purification steps such as fractional distillation.

Acid-Catalyzed Chemical Synthesis

Cyclization of this compound Isomers

(-)-Germacrene D undergoes stereoselective cyclization in glacial acetic acid at 25°C for 24 hours, yielding 73% cyclized products (e.g., δ-cadinene) and 27% acetic acid adducts. The reaction mechanism involves protonation of the this compound cyclofarnesyl backbone, followed by hydride shifts and ring contraction (Fig. 1). Post-reaction, the mixture is extracted with n-pentane (3 × 100 mL) and dried over magnesium sulfate to isolate products.

Optimization of Reaction Conditions

-

Temperature Sensitivity : Elevated temperatures (>30°C) promote side reactions, reducing this compound recovery to <50%.

-

Solvent Polarity : Non-polar solvents like pentane improve product stability by minimizing acid-catalyzed rearrangements.

Enzymatic Biosynthesis

Chemoenzymatic Conversion of Farnesyl Diphosphate (FDP)

This compound synthases (GDS) catalyze the Mg²⁺-dependent cyclization of FDP into this compound with 76% conversion efficiency. The optimized protocol uses 0.5% CHAPS buffer (pH 7.5) and d-chloroform as the organic phase, with incubations performed in sealed tubes under gentle agitation. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Enzyme Concentration | 0.1 mg/mL | Maximizes turnover |

| Agitation Speed | 50 rpm | Prevents enzyme denaturation |

| Extraction Time | 12 hours | Ensures complete product recovery |

Substrate Engineering

Modification of FDP with non-natural substituents (e.g., methyl groups at C3) enables the synthesis of this compound analogues, though conversions drop to 40–60%.

Fermentation-Based Production

Microbial Synthesis via Engineered Strains

Isobionics BV employs Saccharomyces cerevisiae strains engineered with terpene synthase genes to produce this compound at 85% purity. Fermentation broth is extracted via steam distillation, followed by fractional crystallization to remove byproducts like α-humulene and δ-cadinene.

Advantages Over Traditional Methods

-

Scalability : Fermentation yields 1.2 g/L of this compound, surpassing plant extraction limits.

-

Purity : Absence of phytol and caffeine contaminants simplifies downstream processing.

Comparative Analysis of Preparation Methods

Yield and Purity Across Methodologies

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Plant Extraction | 0.2–0.14 | 15–56 | Low throughput, seasonal variability |

| Acid Catalysis | 73 | 95 | Side product formation |

| Enzymatic Synthesis | 76 | 98 | High enzyme cost |

| Fermentation | 85 | 85 | Genetic instability |

Chemical Reactions Analysis

Types of Reactions: Germacrene D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, temperatures around 0-25°C.

Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.

Substitution: Bromine, nitric acid, temperatures around 0-25°C.

Major Products:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Agricultural Applications

Insect Repellent Properties

Germacrene D has been identified as an effective attractant and repellent for various insect species. Research indicates that it activates specific olfactory receptor neurons in moths, suggesting its potential use in pest management strategies. For instance, a study on the tobacco budworm moth (Heliothis virescens) demonstrated that this compound elicited strong responses in antennal receptors, indicating its role in plant-insect interactions and potential as a natural insect repellent .

Herbivore Deterrence

In addition to repelling pests, this compound has shown effectiveness against herbivores. Its presence in certain plants may deter feeding by insects, thus providing a natural defense mechanism. This aspect is particularly valuable in organic farming practices where synthetic pesticides are avoided .

Medicinal Applications

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In experimental models of gout nephropathy, compounds containing this compound demonstrated significant reductions in inflammatory markers and improved kidney function. These findings suggest that this compound could be beneficial in treating inflammatory conditions .

Antioxidant Activity

this compound exhibits notable antioxidant properties, which can help mitigate oxidative stress-related diseases. Research has shown that essential oils rich in this compound possess strong radical scavenging abilities, making them candidates for therapeutic applications in preventing oxidative damage .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Essential oils containing this compound have demonstrated activity against various bacterial strains, indicating its potential as a natural preservative in food products or as an alternative treatment for infections .

Food Industry Applications

Flavoring Agent

this compound contributes to the flavor profiles of several culinary herbs and spices. Its aromatic properties make it suitable for use as a natural flavoring agent in food products, enhancing sensory qualities without synthetic additives.

Preservative Potential

Due to its antimicrobial properties, this compound is being explored as a natural preservative to extend the shelf life of food products. The ability to inhibit microbial growth can help maintain food safety and quality .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Germacrene D involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds in Plant Essential Oils

Key Observations:

- Co-occurrence Patterns : this compound often appears with bicyclogermacrene and β-caryophyllene across diverse plant families (e.g., Asteraceae, Lamiaceae) .

- Bioactivity Synergy : In Sparattanthelium spp., this compound and β-elemene collectively enhance phytotoxic and antifungal effects .

- Enantiomeric Specificity : (-)-Germacrene D exhibits stronger receptor activation in insects (e.g., H. virescens) compared to the (+)-enantiomer, influencing pest behavior .

Antimicrobial Activity

This compound demonstrates notable antimicrobial effects. For example:

Insect Repellency

This compound and its synthetic analogues repel aphids. Natural (S)-germacrene D repels grain aphids, while methylated analogues attract them, showcasing structure-dependent bioactivity .

Environmental and Genetic Influences

- Ecotypic Variation : Dill ecotypes produce this compound in concentrations ranging from 0.13% to 10.91%, influenced by genetic background and drying temperatures .

- Soil and Salinity : Eryngium maritimum populations in saline soils show higher this compound levels compared to nutrient-rich environments .

Contradictory Findings and Limitations

While this compound is a biomarker in some plant-pathogen interactions (e.g., Phytophthora-infected poplar), it is unsuitable for detecting Phytophthora in oak due to emission by host plants .

Biological Activity

Germacrene D is a sesquiterpene that has garnered attention due to its diverse biological activities, particularly in plant-insect interactions, antimicrobial properties, and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various contexts, and implications for future studies.

Chemical Structure and Sources

This compound is characterized by its complex bicyclic structure, which is part of a larger family of terpenes. It is predominantly found in various plant species, especially within the genus Bursera, and has been isolated from essential oils of other plants such as Siparuna and Piper . The compound's prevalence in nature suggests it plays significant ecological roles.

1. Insect Attraction and Repellence

Research has demonstrated that this compound serves dual roles in plant-insect interactions. For instance, it acts as an attractant for certain moth species, such as Heliothis virescens. In studies utilizing wind-tunnel experiments, plants emitting this compound were found to significantly increase both the attraction of mated females and their oviposition rates compared to control plants without the compound . This suggests that this compound may enhance reproductive success in specific ecological contexts.

Conversely, this compound exhibits insecticidal properties. It has been reported to have deterrent effects against herbivores and insecticidal activity against mosquitoes, as well as repellent effects against aphids and ticks . These findings indicate its potential utility in pest management strategies.

2. Antimicrobial Properties

This compound has also been studied for its antimicrobial activity. A study evaluating the essential oils of various plants found that this compound exhibited significant antibacterial effects against several pathogens . The compound's mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways, although further research is needed to elucidate these mechanisms fully.

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS tests. Results indicated that this compound possesses notable antioxidant properties, which could contribute to its protective effects against oxidative stress in biological systems . This aspect is particularly relevant in the context of food preservation and potential therapeutic applications.

Case Study 1: Insect Behavior Modification

A pivotal study investigated the behavioral responses of Heliothis virescens moths to this compound. The results indicated a strong olfactory response to the compound, suggesting a critical role in host-plant selection during oviposition . This finding underscores the importance of sesquiterpenes like this compound in ecological interactions and agricultural pest management.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of essential oils from Siparuna species, this compound was identified as a major component responsible for antimicrobial activity. The study demonstrated that oils rich in this compound had significantly lower minimum inhibitory concentrations (MIC) against pathogenic bacteria compared to those with lower concentrations . This reinforces the potential application of this compound in developing natural antimicrobial agents.

Table 1: Biological Activities of this compound

Q & A

Q. What are the key structural features of Germacrene D that influence its reactivity and stereochemical outcomes in biosynthesis?

this compound (C₁₅H₂₄) is a bicyclic sesquiterpene with a 10-membered ring system. Its reactivity arises from conjugated double bonds (1E,6E-configuration) and a methylene group at C-5, which facilitates acid-catalyzed cyclization into cadinane or selinane derivatives . The stereochemistry at C-8 (S-configuration in (-)-Germacrene D) determines enantioselectivity in enzyme-substrate interactions, as shown by chiral GC and NMR analyses .

Q. How can researchers validate the purity and identity of this compound in plant extracts or engineered microbial systems?

- Analytical Methods : Use GC-MS with a non-polar column (e.g., DB-5) and compare retention indices with NIST reference data (RI = 1482–1490) .

- Chiral Resolution : Employ β-cyclodextrin-based chiral columns to distinguish (-)- and (+)-enantiomers .

- Structural Confirmation : ¹³C-NMR (key signals: δ 109.3 ppm for C-5 methylene, δ 124–132 ppm for conjugated dienes) and HSQC spectroscopy to verify stereochemical assignments .

Q. What experimental designs are recommended for studying this compound’s role in plant-insect interactions?

- Field Studies : Combine headspace volatile collection with GC-MS to correlate this compound emission with herbivore presence .

- Electrophysiology : Use single-sensillum recordings to identify insect receptor neurons sensitive to (-)-Germacrene D (e.g., Heliothis virescens moths show 10× higher sensitivity to (-)-enantiomer than (+)-form) .

Advanced Research Questions

Q. What metabolic engineering strategies enhance heterologous this compound production in Saccharomyces cerevisiae?

- Gene Dosage : Increase copy numbers of AcTPS1 (this compound synthase) and tHMG1 (terpene precursor enhancer) .

- Pathway Optimization : Knock out ERG9 (squalene synthase) and ROX1 (repressor of oxygen-responsive genes) to redirect flux toward FPP .

- Fermentation : Fed-batch cultivation with Cu²⁺ supplementation (200 µM) boosts titers to 7.9 g/L in 5-L bioreactors .

Q. How can isotope labeling resolve contradictions in proposed this compound cyclization mechanisms?

- ¹³C-Labeling : Feed [1-¹³C]-glucose to engineered yeast and track labeling patterns in cyclized products (e.g., δ-cadinene) via ¹³C-NMR .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to compare energy barriers of this compound → cadinene vs. selinane pathways, aligning with experimental product ratios .

Q. What methodologies address discrepancies in sesquiterpene profiles across plant species or environmental conditions?

- Comparative Metabolomics : Use LC-MS/MS to analyze tissue-specific accumulation (e.g., higher this compound in Bursera flowers vs. leaves) .

- Environmental Stress Tests : Expose plants to jasmonic acid or UV-B radiation and quantify this compound via GC-FID to assess induced defense responses .

Q. How do enantiomeric ratios of this compound impact its ecological and pharmacological functions?

- Enantioselective Synthesis : Co-express (+)- and (-)-germacrene D synthases in E. coli to produce pure enantiomers for bioassays .

- Bioactivity Screening : Test antimicrobial activity (MIC assays) against Staphylococcus aureus; (-)-Germacrene D shows 2× higher potency than (+)-form at 50 µg/mL .

Methodological Considerations

Q. What protocols mitigate this compound’s thermal instability during extraction and analysis?

- Low-Temperature GC : Use on-column injection at 40°C to prevent thermal cyclization .

- Sample Storage : Preserve in amber vials under N₂ at -80°C; avoid prolonged exposure to pH < 5 .

Q. How can researchers trace the evolutionary conservation of this compound synthases across plant families?

- Phylogenetic Analysis : Align germacrene synthase sequences from Asteraceae (e.g., Lactuca sativa) and Burseraceae using CLUSTAL Omega; identify conserved motifs (e.g., DDXXD for metal binding) .

- Functional Characterization : Heterologously express ancestral enzymes (e.g., from Barnadesia spinosa) in yeast and compare product profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.